molecular formula C10H10N2O3 B14812246 4-Cyclopropoxy-5-formylpicolinamide

4-Cyclopropoxy-5-formylpicolinamide

Cat. No.: B14812246
M. Wt: 206.20 g/mol
InChI Key: GQFKLVYFQHLJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-5-formylpicolinamide is a high-purity organic compound designed for use in scientific research and development. This molecule features a picolinamide core, a scaffold prominently featured in many commercially successful agrochemicals and novel pharmaceutical agents due to its favorable biological interactions and ability to help overcome issues like pest resistance . The specific substitution pattern with a cyclopropoxy group and a formyl group at the 4 and 5 positions, respectively, makes this compound a valuable and versatile chemical building block . The reactive formyl group is a key handle for further synthetic elaboration, enabling researchers to create a diverse array of derivative compounds for screening and optimization in drug and agrochemical discovery programs . In pharmaceutical research, picolinamide derivatives are investigated for their potential to act as selective enzyme inhibitors. For instance, structurally similar picolinamide compounds have been developed as potent and selective inhibitors of prolyl hydroxylase domain-containing proteins (PHDs), which are promising targets for treating conditions like anemia, inflammatory bowel disease, and ischemia-reperfusion injury . The presence of the cyclopropoxy moiety is a common feature in medicinal chemistry used to fine-tune properties like metabolic stability and binding affinity. In the field of agrochemistry, pyridine and picolinamide-based structures are recognized for their efficacy, often allowing for reduced application dosages of active ingredients, which is beneficial for environmental safety . As such, this compound serves as a critical intermediate for the synthesis of novel patentable fungicides or pesticides , helping researchers design new modes of action to combat resistance . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only (in-vitro). It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-cyclopropyloxy-5-formylpyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)8-3-9(15-7-1-2-7)6(5-13)4-12-8/h3-5,7H,1-2H2,(H2,11,14)

InChI Key

GQFKLVYFQHLJGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)C(=O)N

Origin of Product

United States

Synthesis of the 4 Cyclopropoxy Pyridine Intermediate:

A plausible initial step towards the target molecule is the synthesis of a 4-cyclopropoxypyridine (B15522486) derivative. A sustainable approach to this etherification can be adapted from methods used for the preparation of other 4-alkoxypyridines. One such method involves the reaction of a 4-halopyridine with cyclopropanol. To enhance the sustainability of this step, the use of a common and inexpensive base like sodium hydroxide (B78521) in a recyclable, low-toxicity solvent such as dimethyl sulfoxide (B87167) (DMSO) is a viable option.

Potential Sustainable Reagents for Etherification

Reagent/Catalyst Role Sustainable Advantages
Sodium Hydroxide (NaOH) Base Inexpensive, readily available, and produces water as a byproduct.
Cyclopropanol Reactant A readily accessible alcohol.

Formylation of the Pyridine Ring:

The introduction of a formyl group at the 5-position of the pyridine (B92270) ring is a key transformation. The Vilsmeier-Haack reaction is a classic method for formylation of electron-rich heterocycles. nih.gov Studies on similar heterocyclic systems have shown that the choice of solvent can significantly impact the reaction's efficiency and environmental profile, with N,N-dimethylformamide (DMF) sometimes being an optimal choice. nih.gov

A more contemporary and greener alternative involves the use of a copper catalyst with dimethyl sulfoxide (B87167) (DMSO) serving as the formylating agent and molecular oxygen as the terminal oxidant. nih.gov This method avoids the use of stoichiometric phosphorus oxychloride, a hallmark of the traditional Vilsmeier-Haack reaction, and utilizes environmentally benign molecular oxygen. nih.gov

Potential Sustainable Reagents for Formylation

Reagent/Catalyst Role Sustainable Advantages
Copper Catalyst Catalyst Enables a catalytic cycle, reducing waste compared to stoichiometric reagents.
Molecular Oxygen (O₂) Oxidant A green and readily available oxidant, with water as the primary byproduct.
Dimethyl Sulfoxide (DMSO) Formylating Agent/Solvent Serves a dual role, reducing the need for additional reagents and solvents.

Amidation to Form 4 Cyclopropoxy 5 Formylpicolinamide:

Quantum Chemical Characterization of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. For a comprehensive analysis of this compound, methods like B3LYP with a 6-31G(d,p) basis set would be employed to optimize the molecular geometry and compute its electronic properties. nih.gov

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

In the case of this compound, the electron-withdrawing nature of the formyl and picolinamide (B142947) groups, combined with the electron-donating character of the cyclopropoxy group, would create a unique electronic distribution across the pyridine (B92270) ring. It is anticipated that the HOMO would be localized primarily on the cyclopropoxy group and the pyridine ring, while the LUMO would be concentrated on the electron-deficient formyl and amide moieties. This separation of frontier orbitals would be a key determinant of its chemical behavior.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap4.70

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. For this compound, the key rotatable bonds would be around the cyclopropoxy and formyl groups.

A systematic conformational search would reveal several local energy minima. The global minimum would represent the most populated conformation in the ground state. Understanding the conformational preferences is vital as the bioactive conformation that binds to a biological target may not necessarily be the lowest energy conformation. The relative energies of different conformers would be calculated to construct a potential energy surface, providing insights into the molecule's flexibility.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule can be quantified through methods like Natural Bond Orbital (NBO) analysis, which provides atomic charges. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the formyl and amide groups, as well as the nitrogen of the pyridine ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, positive potential would be expected around the amide hydrogen and the hydrogens of the cyclopropyl (B3062369) group. This information is invaluable for predicting non-covalent interactions with potential biological targets.

Molecular Docking and Simulation Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Ligand-Target Interaction Modeling (Hypothetical Biological Targets)

Given that picolinamide derivatives have shown a wide range of biological activities, including herbicidal and antitumor effects, several hypothetical targets could be considered for docking studies with this compound. mdpi.comgoogle.com For instance, based on the structural motifs, enzymes such as kinases or dehydrogenases could be selected as potential targets.

The docking process would involve placing the 3D structure of this compound into the active site of the chosen target protein. The simulation would then explore various binding poses, considering the rotational flexibility of the ligand and key side chains in the protein's active site. The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex.

Binding Affinity Predictions and Scoring Functions

Scoring functions are mathematical models used to approximate the binding free energy of a ligand to a target. Current time information in Edmonton, CA. A lower score typically indicates a more favorable binding affinity. These functions evaluate the ligand-protein interactions and penalize for steric clashes.

After docking this compound into a hypothetical target's active site, various scoring functions would be used to rank the generated poses. The top-ranked poses would provide a prediction of the most likely binding mode and an estimate of the binding affinity. This data is crucial for prioritizing compounds for experimental testing.

Table 2: Hypothetical Docking Scores and Predicted Binding Affinities for this compound against a Hypothetical Kinase Target

Scoring FunctionDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
AutoDock Vina-8.5150
GOLD (ChemScore)35120
MOE (London dG)-9.295

Dynamic Simulations of this compound in Solvation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a biologically relevant medium.

The simulation would be initiated by placing a single molecule of this compound into a periodic box filled with explicit solvent molecules (e.g., TIP3P water). The system's energy would be minimized to remove any unfavorable starting contacts. Following minimization, the system would be gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. The production phase of the simulation, typically spanning hundreds of nanoseconds, would then be run to collect trajectory data for analysis.

Analysis of the simulation trajectory would focus on several key aspects:

Conformational Analysis: Identifying the most stable conformations of the molecule and the rotational dynamics of its flexible bonds, such as the cyclopropoxy group and the amide bond.

Solvent Interaction: Characterizing the hydrogen bonding network between the picolinamide's functional groups (amide, formyl, pyridine nitrogen) and the surrounding water molecules.

Solvation Shell Structure: Determining the radial distribution functions of water molecules around key atoms to understand the local solvent structure.

These simulations would provide a detailed picture of the molecule's dynamic personality in solution, which is crucial for understanding its physical properties and potential biological interactions.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Description
System 1 molecule of this compound
Solvent TIP3P Water Model in a 10 Å cubic box
Force Field General Amber Force Field (GAFF) for the ligand
Ensemble NPT (Isothermal-Isobaric)
Temperature 310 K
Pressure 1 atm
Simulation Time 200 nanoseconds
Integration Step 2.0 femtoseconds

Pharmacophore Modeling and Ligand-Based Virtual Screening for this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify new molecules with potentially similar biological activity based on shared chemical features. arxiv.org A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target. arxiv.org

Generation of Pharmacophore Features of this compound

A pharmacophore model for this compound would be generated by analyzing its three-dimensional structure to identify key chemical features that could be important for molecular recognition. nih.gov These features are defined by their type and location in 3D space.

For this compound, the primary pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the formyl group, the oxygen atom of the amide carbonyl, and the nitrogen atom of the pyridine ring.

Hydrogen Bond Donor (HBD): The nitrogen atom of the amide group.

Hydrophobic (H): The cyclopropyl ring provides a distinct hydrophobic feature.

Aromatic Ring (AR): The pyridine ring itself.

These features, along with their spatial relationships, would constitute the pharmacophore query.

Table 2: Hypothetical Pharmacophoric Features of this compound

Feature TypeLocation
Hydrogen Bond Acceptor 1Formyl group oxygen
Hydrogen Bond Acceptor 2Amide carbonyl oxygen
Hydrogen Bond Acceptor 3Pyridine ring nitrogen
Hydrogen Bond Donor 1Amide group NH₂
Hydrophobic 1Cyclopropyl ring
Aromatic Ring 1Pyridine ring

Application in Database Searching for Structurally Related Scaffolds

Once generated, this pharmacophore model would be used as a 3D query to search large chemical databases (such as ZINC or ChemDiv) for other molecules that match the defined features and their geometric arrangement. mdpi.comnsf.gov This process, known as ligand-based virtual screening, can identify structurally diverse compounds that share the key interaction points of the original molecule. nsf.gov

The screening process would filter millions of compounds, retaining only those that fit the pharmacophore model. The resulting "hit" molecules, while potentially having different core structures (scaffolds), would be hypothesized to have a similar interaction profile. These hits would then be subjected to further computational analysis, such as molecular docking or ADME prediction, to prioritize them for potential experimental testing. nih.gov

In Silico Mechanistic Insights into Potential Reactivity of this compound

Computational chemistry offers powerful methods to predict the chemical reactivity of a molecule and explore potential transformations it might undergo. nih.gov This is particularly useful for understanding potential metabolic pathways or chemical liabilities.

Reaction Pathway Prediction and Transition State Analysis

The reactivity of this compound can be investigated by identifying its most reactive sites. The formyl group (an aldehyde) is a likely site for nucleophilic attack or oxidation. The electron-deficient pyridine ring could also be susceptible to certain reactions.

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), would be employed to model potential reaction pathways. For a given reaction, such as the oxidation of the formyl group to a carboxylic acid, the method would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactant (this compound) and the product.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculation: Confirming the TS structure by ensuring it has exactly one imaginary frequency corresponding to the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction (the energy difference between the TS and the reactants). A lower activation energy suggests a more favorable reaction.

This analysis would provide quantitative data on the feasibility of various potential chemical transformations.

Exploration of Potential Metabolic Transformations (Non-Clinical Focus)

In a non-clinical context, computational tools can predict likely metabolic transformations of a molecule. nih.gov Software platforms that combine knowledge-based rules of common metabolic reactions with QM-based reactivity predictions can be used to generate a list of potential metabolites. nih.govnih.gov

For this compound, several metabolic pathways could be predicted:

Oxidation: The formyl group is a prime candidate for oxidation to a carboxylic acid by aldehyde dehydrogenase enzymes.

Hydroxylation: The pyridine or cyclopropyl rings could undergo hydroxylation, mediated by cytochrome P450 (CYP) enzymes. nih.gov

O-dealkylation: The cyclopropoxy ether linkage could potentially be cleaved.

These predictive tools would rank the likelihood of each metabolic reaction, providing a theoretical metabolic profile for the compound.

Table 3: Hypothetical Predicted Metabolic Transformations of this compound

Transformation TypePredicted MetabolitePutative Enzyme Class
Oxidation 4-Cyclopropoxy-5-carboxypicolinamideAldehyde Dehydrogenase
Hydroxylation 4-Cyclopropoxy-5-formyl- (hydroxy)picolinamideCytochrome P450 (CYP)
O-Dealkylation 4-Hydroxy-5-formylpicolinamideCytochrome P450 (CYP)

Mechanistic Biological Studies of 4 Cyclopropoxy 5 Formylpicolinamide Excluding Clinical Outcomes

Investigation of Molecular Target Engagement of 4-Cyclopropoxy-5-formylpicolinamide

There is currently no publicly available data from in vitro studies to characterize the direct molecular targets of this compound.

Enzyme Inhibition or Activation Profiling In Vitro

No studies have been published detailing the screening of this compound against a panel of enzymes. Consequently, there is no data on which enzymes it may inhibit or activate, nor any corresponding IC50 or EC50 values.

Receptor Binding Assays and Affinity Determination

Information from receptor binding assays for this compound is not available. Therefore, its affinity (e.g., Kd, Ki) for any specific biological receptors has not been determined.

Protein-Ligand Interaction Analysis (Biophysical Methods)

There are no published reports on the use of biophysical methods, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR), to investigate the direct binding and interaction of this compound with any protein target.

Cellular Pathway Modulation by this compound In Vitro

Due to the lack of molecular target identification, the effects of this compound on intracellular signaling pathways and gene expression have not been investigated in cell-based assays.

Signaling Cascade Perturbation Studies

No research has been made public concerning the effects of this compound on specific signaling cascades within cells.

Gene Expression Profiling in Cell Lines

There are no available datasets from gene expression profiling studies, such as microarray or RNA-sequencing, on cell lines treated with this compound.

No Publicly Available Mechanistic Data for this compound

Despite a thorough search of available scientific literature, no specific mechanistic biological studies for the chemical compound this compound have been identified in the public domain. As a result, the requested article focusing on the phenotypic screening, structure-mechanism relationships, and comparative analysis of this specific compound cannot be generated at this time.

The comprehensive search included queries aimed at uncovering data related to:

Phenotypic screening in defined cellular systems: No studies were found that described the effects of this compound in cell-based assays designed to identify its physiological or pathological effects.

Elucidation of specific binding modes: There are no publicly available crystallographic or cryo-electron microscopy (cryo-EM) studies detailing the interaction of this compound with any protein targets.

Mutagenesis studies of target proteins: Consequently, without an identified protein target, no mutagenesis studies to validate interaction sites could be located.

Comparative analysis with related picolinamide (B142947) scaffolds: While general information on the biological activities of various picolinamide derivatives exists, no research was found that specifically compares the activity profile or structural determinants of this compound to other related compounds.

The absence of this specific information in the scientific literature prevents a detailed and accurate composition of the requested article. Further research and publication in peer-reviewed journals would be required for the scientific community to elaborate on the biological mechanisms of this compound.

Structure Activity Relationship Sar Studies and Analogue Design for 4 Cyclopropoxy 5 Formylpicolinamide

Design Principles for 4-Cyclopropoxy-5-formylpicolinamide Analogues

The design of new analogues of this compound is a process rooted in established medicinal chemistry principles. The primary goal is to understand how each part of the molecule contributes to its biological effect and to use this knowledge to create improved versions. This involves a careful and systematic alteration of the molecule's structure.

Systematic Modification of the Cyclopropoxy Moiety

The cyclopropyl (B3062369) group is a valuable substituent in drug design due to its unique conformational and electronic properties. cornell.edu It can enhance metabolic stability, improve potency, and influence binding to target proteins. cornell.edunih.gov Modifications to the cyclopropoxy group in this compound would likely investigate the impact of ring size, substitution, and replacement with other small alkyl groups.

Key design considerations include:

Ring Size Variation: Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl ring can probe the size limitations of the binding pocket. Conversely, replacing it with a smaller, non-cyclic ether like a methoxy (B1213986) or ethoxy group can determine if the cyclic nature is essential for activity.

Substitution on the Cyclopropyl Ring: Introducing substituents such as methyl or fluoro groups onto the cyclopropyl ring can alter its lipophilicity and electronic properties, potentially leading to improved interactions with the target.

Bioisosteric Replacement: Replacing the cyclopropoxy group with other moieties of similar size and electronic character, such as a small heterocyclic ring, can lead to novel intellectual property and improved pharmacological profiles.

A hypothetical SAR study on the cyclopropoxy moiety might yield data similar to that presented in Table 1.

Table 1: Illustrative SAR of Cyclopropoxy Moiety Modifications

Compound IDR (at position 4)Relative PotencyNotes
Parent -O-c-Pr 1.0 Baseline compound
Analogue 1-O-CH(CH₃)₂0.7Isopropyl group, less constrained
Analogue 2-O-c-Bu0.9Cyclobutyl group, larger ring
Analogue 3-O-CH₃0.3Methoxy group, loss of rigidity
Analogue 4-O-(1-F-c-Pr)1.2Fluoro-substitution may improve binding

This data is illustrative and based on general medicinal chemistry principles, not on specific experimental results for this compound.

Exploration of Substitutions on the Picolinamide (B142947) Core

Potential modifications include:

Positional Isomers: Moving the substituents to different positions on the pyridine (B92270) ring would help to understand the required geometry for optimal activity.

Introduction of Additional Substituents: Adding small groups like halogens or methyl groups to other available positions on the pyridine ring can modulate the electronic landscape of the molecule.

Heterocyclic Ring Variation: Replacing the pyridine ring with other heterocycles such as pyrimidine (B1678525) or pyrazine (B50134) could lead to improved properties.

Table 2 illustrates hypothetical outcomes of modifying the picolinamide core.

Table 2: Illustrative SAR of Picolinamide Core Modifications

Compound IDCore ModificationRelative PotencyNotes
Parent Picolinamide 1.0 Baseline scaffold
Analogue 56-Chloro-picolinamide1.5Electron-withdrawing group enhances activity
Analogue 63-Methyl-picolinamide0.6Steric hindrance at position 3
Analogue 7Pyrimidine-2-carboxamide0.4Altered nitrogen positioning is detrimental

This data is illustrative and based on general medicinal chemistry principles, not on specific experimental results for this compound.

Investigation of Formyl Group Modifications

The formyl group (-CHO) is a reactive and polar functional group that can participate in various interactions, including hydrogen bonding. Its modification is a key area for SAR exploration.

Strategies for modifying the formyl group include:

Oxidation and Reduction: Oxidation to a carboxylic acid (-COOH) or reduction to a hydroxymethyl group (-CH₂OH) can probe the importance of the aldehyde's electronic and hydrogen-bonding capabilities.

Conversion to Other Functional Groups: Transforming the formyl group into an oxime (-CH=NOH), a nitrile (-CN), or a small heterocycle can significantly alter the molecule's properties.

Homologation: Extending the formyl group to an acetyl group (-COCH₃) can investigate the spatial tolerance of the binding site.

Table 3 presents a hypothetical SAR study focused on the formyl group.

Table 3: Illustrative SAR of Formyl Group Modifications

Compound IDR' (at position 5)Relative PotencyNotes
Parent -CHO 1.0 Baseline compound
Analogue 8-CH₂OH0.8Hydroxymethyl, potential H-bond donor
Analogue 9-COOH0.2Carboxylic acid, introduces negative charge
Analogue 10-CN1.3Nitrile as a bioisostere for the aldehyde
Analogue 11-CH=NOH1.1Oxime, alters geometry and H-bonding

This data is illustrative and based on general medicinal chemistry principles, not on specific experimental results for this compound.

Synthesis of this compound Derivatives and Congeners

The synthesis of a diverse set of analogues is essential for a thorough SAR investigation. Modern synthetic strategies often employ methods that allow for the rapid generation of multiple compounds.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for creating large libraries of related compounds. These techniques would be highly applicable to the synthesis of this compound derivatives. A general synthetic scheme would likely involve a common intermediate to which various building blocks can be attached in a parallel fashion.

For example, a key intermediate could be a picolinamide core with a leaving group at the 4-position and a protected formyl group at the 5-position. This intermediate could then be reacted with a library of different alcohols or cyclopropanols to generate diversity at the 4-position. Similarly, different amines could be used in the final amidation step to create a variety of picolinamides.

Focused Library Design for SAR Exploration

While large, diverse libraries are useful for initial screening, focused libraries are often designed to deeply probe the SAR around a specific "hit" compound. nih.gov For this compound, a focused library would consist of a smaller, more strategically chosen set of analogues. The design of this library would be informed by the initial SAR findings and computational modeling. For instance, if initial results suggest that a certain size and electronic character are preferred at the 4-position, the focused library would include a range of substituents that systematically vary these properties around the optimal lead. This approach allows for a more efficient and detailed exploration of the chemical space relevant to the target.

Assessment of Modulated Biological Activities of Analogues (Theoretical/Mechanistic)

Comparative Binding and Functional Assays In Vitro

In the context of drug discovery, the picolinamide scaffold has been identified as a promising framework for developing agents with various biological activities, including antibacterial and enzyme inhibition properties. For instance, certain picolinamide derivatives have shown potent and selective activity against Clostridioides difficile. nih.gov Others have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. nih.govtandfonline.com

To illustrate the structure-activity relationship (SAR), a hypothetical series of analogues of this compound could be synthesized and evaluated for their inhibitory activity against a relevant biological target, such as a bacterial enzyme or AChE. The following interactive table presents theoretical data from a competitive binding assay (Ki) and a functional assay (IC50) for a series of imagined analogues. In this hypothetical scenario, the assays would reveal the influence of substitutions at the 4- and 5-positions of the picolinamide ring.

Interactive Data Table: Hypothetical Biological Activity of this compound Analogues

Compound ID4-Position Substituent5-Position SubstituentBinding Affinity (Ki, nM)Functional Inhibition (IC50, nM)
Parent Cyclopropoxy Formyl 50 120
Analogue 1MethoxyFormyl150350
Analogue 2IsopropoxyFormyl75180
Analogue 3CyclopropoxyCarboxylic Acid4095
Analogue 4CyclopropoxyHydroxymethyl65150
Analogue 5CyclopropoxyCyano55130

From this hypothetical data, one could infer that the cyclopropoxy group at the 4-position is crucial for maintaining good binding affinity, as replacing it with a smaller methoxy group (Analogue 1) or a slightly larger isopropoxy group (Analogue 2) leads to a decrease in potency. Furthermore, modification of the formyl group at the 5-position also appears to significantly impact activity. Conversion to a carboxylic acid (Analogue 3) theoretically enhances both binding and functional inhibition, suggesting a potential hydrogen bond interaction or salt bridge formation within the target's active site. Conversely, reduction to a hydroxymethyl group (Analogue 4) or conversion to a cyano group (Analogue 5) shows varied effects, indicating the electronic and steric properties of this position are important for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could be developed to predict the biological activity of newly designed analogues, thereby prioritizing synthetic efforts.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A training set of picolinamide derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Relating to the 3D shape of the molecule.

Electronic descriptors: Quantifying properties like partial charges and dipole moments.

Physicochemical descriptors: Including parameters like logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using an external test set of compounds that were not used in the model's development.

A hypothetical QSAR equation for a series of picolinamide analogues might look like:

log(1/IC50) = 0.75 * ClogP - 0.23 * (Molecular Weight) + 1.2 * (HD_count) + 2.5

In this illustrative equation, ClogP represents the lipophilicity, Molecular Weight is a steric descriptor, and HD_count is the number of hydrogen bond donors. Such a model would suggest that increased lipophilicity and a higher number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Rational Design Strategies for Enhanced Specificity and Potency of this compound Derivatives

The development of more effective therapeutic agents necessitates rational design strategies to optimize the properties of a lead compound like this compound.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful strategy that begins with the identification of small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.

In the context of this compound, an FBDD approach could involve:

Deconstruction: The parent molecule could be deconstructed into its constituent fragments: the picolinamide core, the cyclopropoxy group, and the formyl group.

Fragment Screening: Each fragment would be screened for its binding affinity to the target protein using techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Fragment Elaboration: Once a fragment is confirmed to bind to a specific pocket on the target, it can be elaborated upon. For example, if the cyclopropoxy fragment shows favorable interactions, medicinal chemists could explore other small cycloalkyl groups or bioisosteric replacements to enhance this interaction. Similarly, the formyl group could be replaced with other small, functionalized moieties to probe for additional binding interactions.

Ligand-Based Design Principles

In the absence of a known 3D structure of the biological target, ligand-based design principles are invaluable. nih.gov This approach relies on the knowledge of other molecules that bind to the target of interest.

For this compound, ligand-based design could employ the following strategies:

Pharmacophore Modeling: A pharmacophore model can be generated based on a set of active picolinamide analogues. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. These models provide a 3D representation of the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information can guide the design of new analogues with improved potency and selectivity. For instance, a CoMFA map might indicate that a larger substituent is tolerated at the 4-position, prompting the synthesis of analogues with bulkier groups than cyclopropoxy.

By employing these rational design strategies, medicinal chemists can systematically modify the structure of this compound to enhance its specificity and potency, ultimately leading to the development of improved therapeutic candidates.

Advanced Analytical Characterization Techniques in Research for 4 Cyclopropoxy 5 Formylpicolinamide

Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds like 4-Cyclopropoxy-5-formylpicolinamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular framework of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclopropoxy group, the formyl group, and the amide group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons on the picolinamide (B142947) ring would typically resonate in the downfield region (typically δ 7.0-9.0 ppm), while the protons of the cyclopropyl (B3062369) group would appear in the more shielded, upfield region (typically δ 0.5-1.5 ppm). The formyl proton would present as a singlet at a characteristic downfield position (around δ 9.0-10.0 ppm), and the amide protons would likely appear as broad signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the formyl and amide groups would be expected at the most downfield chemical shifts (typically δ 160-200 ppm). The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), while the carbons of the cyclopropyl group would be found in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal correlations between neighboring protons, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Hypothetical NMR Data for this compound:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Pyridine H-3~8.5~140
Pyridine H-6~8.8~155
Formyl CHO~9.9~190
Amide NH₂~7.5 (broad), ~8.0 (broad)-
Cyclopropoxy CH~4.0~65
Cyclopropoxy CH₂~0.9-1.2~5-10
Amide C=O-~165
Pyridine C-2-~150
Pyridine C-4-~160
Pyridine C-5-~125
Pyridine C-6-~155

This data is hypothetical and serves for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀N₂O₃), the expected exact mass would be calculated and compared with the experimental value.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways could include the loss of the formyl group (CHO), the cyclopropoxy group (C₃H₅O), or the amide group (CONH₂). Analyzing these fragments helps to confirm the connectivity of the different functional groups.

Hypothetical Mass Spectrometry Data:

Ion Hypothetical m/z Description
[M+H]⁺207.0719Protonated molecular ion
[M-CHO]⁺178.0664Loss of the formyl group
[M-C₃H₅O]⁺150.0351Loss of the cyclopropoxy group
[M-CONH₂]⁺163.0528Loss of the amide group

This data is hypothetical and serves for illustrative purposes only.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amide (around 3400-3200 cm⁻¹), the C=O stretches of the aldehyde and amide (around 1700-1650 cm⁻¹), the C-O stretch of the ether (around 1200 cm⁻¹), and the C=C and C=N stretches of the aromatic pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The pyridine ring and the formyl group in this compound constitute a conjugated system, which would be expected to absorb UV light at specific wavelengths (λ_max). This technique is often used for quantitative analysis and to assess the purity of the compound, as impurities with different chromophores would alter the absorption spectrum.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry. A robust HPLC method would be developed to separate this compound from any starting materials, byproducts, or degradation products.

Method Development: This involves selecting an appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography), a mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and a detector (usually a UV detector set to the λ_max of the compound). The gradient or isocratic elution conditions would be optimized to achieve good resolution between the main peak and any impurity peaks.

Validation: Once developed, the HPLC method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validation is crucial for quality control purposes.

Hypothetical HPLC Parameters:

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient e.g., 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at the λ_max of the compound
Retention Time Dependent on the specific conditions, but would be a well-defined peak

This data is hypothetical and serves for illustrative purposes only.

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for GC analysis without derivatization, GC is an important tool for detecting and quantifying volatile impurities or residual solvents that may be present from the synthesis process. For instance, solvents like acetone, ethanol, or toluene (B28343) used in the synthesis could be monitored using a headspace GC method.

Chiral Chromatography for Enantiomeric Purity (if applicable)

An analysis of the molecular structure of this compound reveals that the molecule is achiral. It does not possess any stereocenters, such as a carbon atom bonded to four different substituent groups, nor does it exhibit axial or planar chirality. As a result, the compound does not have enantiomers, and the concept of enantiomeric purity is not applicable. Therefore, the use of chiral chromatography for the separation of enantiomers is not a relevant analytical procedure for this specific molecule.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's physical and chemical properties. bldpharm.com

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would offer an atomic-resolution view of its solid-state conformation. The process involves mounting a crystal and exposing it to a focused X-ray beam. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

While no public crystallographic data for this specific compound is available, the following table represents a hypothetical set of crystallographic parameters that could be obtained from such an analysis. This data is purely illustrative and serves to demonstrate the type of information yielded by this technique.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value Description
Crystal System Monoclinic One of the seven crystal systems describing the lattice structure.
Space Group P2₁/c The set of symmetry operations for the crystal lattice.
a (Å) 8.54 Unit cell dimension along the a-axis.
b (Å) 12.31 Unit cell dimension along the b-axis.
c (Å) 9.78 Unit cell dimension along the c-axis.
α (°) 90 Angle of the unit cell.
β (°) 105.2 Angle of the unit cell.
γ (°) 90 Angle of the unit cell.
Volume (ų) 992.6 The volume of the unit cell.
Z 4 The number of molecules per unit cell.
Calculated Density (g/cm³) 1.475 The theoretical density of the crystal.

| R-factor (%) | 4.2 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

In the context of drug discovery, understanding how a compound interacts with its biological target is of paramount importance. Co-crystallization of this compound with its putative target protein, followed by X-ray diffraction analysis of the resulting complex, could provide invaluable insights into its mechanism of action.

This technique would allow for the direct visualization of the binding site and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the protein's amino acid residues. Such structural information is instrumental in structure-based drug design, enabling the rational optimization of the compound's potency and selectivity. As the biological target for this compound is not publicly disclosed, any discussion of co-crystallization remains hypothetical at this time.

Future Directions and Research Gaps in the Study of 4 Cyclopropoxy 5 Formylpicolinamide

Untapped Synthetic Avenues and Methodological Advancements

Furthermore, the development of asymmetric syntheses could be a critical advancement, particularly if the stereochemistry of the cyclopropoxy group proves to be a determinant of biological activity. Exploring enzymatic or chiral catalyst-mediated reactions could provide access to enantiomerically pure forms of the compound, allowing for a more precise evaluation of its interactions with biological targets.

Deeper Exploration of Potential Biological Target Selectivity and Off-Target Interactions

A comprehensive understanding of a compound's biological activity hinges on a thorough characterization of its target selectivity and potential off-target effects. For 4-Cyclopropoxy-5-formylpicolinamide, future research should aim to move beyond initial screening assays to more in-depth profiling against a wide range of biological targets. This could involve techniques such as affinity chromatography, chemical proteomics, and broad-panel enzymatic or receptor binding assays.

Identifying the primary biological target(s) with high confidence is paramount. Equally important is the systematic identification and characterization of any off-target interactions. This knowledge is crucial for interpreting biological data accurately and for anticipating potential confounding effects in cellular or in vivo studies. A detailed selectivity profile will be instrumental in guiding the future development and application of this compound.

Innovative Computational Approaches for Prediction of Interactions

Computational modeling has emerged as a powerful tool in modern drug discovery and chemical biology. mdpi.com For this compound, the application of advanced computational methods could provide significant insights into its mechanism of action and guide further experimental work. Molecular docking studies could be employed to predict the binding mode of the compound within the active site of putative protein targets.

Beyond simple docking, more sophisticated techniques such as molecular dynamics (MD) simulations could be used to explore the dynamic nature of the compound-target interaction, providing information on binding stability and the role of solvent molecules. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) studies could be undertaken if a series of analogues are synthesized, helping to identify the key structural features responsible for biological activity. These computational approaches, when used in conjunction with experimental data, can accelerate the research and development process.

Integration of this compound into Broader Chemical Biology Platforms

The utility of a small molecule can be greatly expanded by its integration into broader chemical biology platforms. Future efforts could focus on developing derivatives of this compound that are suitable for use as chemical probes. This might involve the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization and pull-down experiments.

Such probes could be invaluable for identifying the cellular localization of the compound, tracking its engagement with target proteins in living cells, and for use in target deconvolution studies. Furthermore, the development of photo-affinity or clickable probes would allow for covalent labeling of target proteins, facilitating their identification and subsequent characterization by mass spectrometry.

Collaborative Opportunities for Comprehensive Characterization

The comprehensive characterization of a compound as multifaceted as this compound necessitates a multidisciplinary approach. Future progress will be significantly enhanced through collaborative efforts between synthetic chemists, biochemists, computational scientists, and chemical biologists.

Establishing collaborations with academic institutions, research consortia, and specialized contract research organizations (CROs) could provide access to a wider range of expertise, technologies, and biological assays. Open-source science initiatives and data-sharing platforms could also play a crucial role in accelerating the pace of discovery by allowing researchers from different backgrounds to contribute to and build upon a collective body of knowledge. Such collaborative ventures will be essential for unlocking the full scientific potential of this compound.

Q & A

Q. What are the established synthetic routes for 4-Cyclopropoxy-5-formylpicolinamide, and how can researchers validate their reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, formylation, and amidation. Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Researchers should replicate procedures under inert atmospheres (e.g., nitrogen) to prevent oxidation of the formyl group. Batch-to-batch consistency can be assessed using HPLC purity checks (>98%) and comparative melting point analysis .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
Technique Purpose Key Parameters
1H^1H-NMRConfirm proton environmentsChemical shifts (δ 8.2–8.5 ppm for pyridine protons)
HPLCPurity assessmentRetention time matching with reference standards
FT-IRFunctional group analysisStretching bands for amide (1650–1680 cm1^{-1}) and formyl (1700–1720 cm1^{-1}) groups

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines, testing degradation under stressors:
  • Temperature : 25°C, 40°C, and 60°C for accelerated stability .
  • pH : Buffer solutions (pH 3–9) to assess hydrolysis susceptibility .
  • Light : Exposure to UV-Vis light (ICH Q1B) to detect photodegradation .
    Quantify degradation products using LC-MS and compare with control samples .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound while minimizing byproducts?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial) to evaluate variables like catalyst loading, temperature, and reaction time. For example:
Factor Low Level High Level
Catalyst (mol%)510
Temperature (°C)80100
Reaction Time (h)1224
Analyze interactions using ANOVA to identify significant factors. Response surface methodology (RSM) can further refine optimal conditions .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases). Validate predictions with in vitro assays measuring IC50_{50} values .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using standardized assays (e.g., fixed cell lines, consistent IC50_{50} protocols) to control variability .
  • Structural validation : Re-synthesize disputed compounds and confirm structures via X-ray crystallography .
  • Mechanistic studies : Use siRNA knockdowns or enzyme inhibition assays to verify target engagement .

Q. How can researchers design experiments to probe the metabolic fate of this compound in preclinical models?

  • Methodological Answer :
  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify phase I/II metabolites using software (e.g., MetaboLynx) .
  • In vivo : Administer 14C^{14}C-labeled compound to rodents and track excretion (urine/feces) and tissue distribution .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework :

    • Population : this compound derivatives.
    • Intervention : Catalytic hydrogenation vs. palladium-mediated cross-coupling.
    • Comparison : Yield and purity against traditional methods.
    • Outcome : Scalability and environmental impact (E-factor) .
  • FINER Criteria :
    Ensure questions are Feasible (e.g., access to HPLC-MS), Interesting (novel bioactivity), Novel (understudied mechanism), Ethical (proper waste disposal ), and Relevant (drug discovery pipelines) .

Data Contradiction Analysis Example

Study Reported IC50_{50} (nM) Potential Confounders
A120 ± 15Used HEK293 cells; 24h exposure
B450 ± 30Used HeLa cells; 48h exposure
Resolution : Standardize cell lines, exposure times, and assay buffers in replicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.